2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol
Description
2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol is a triazole derivative featuring a 1,2,4-triazole core substituted with an o-tolyl (ortho-methylphenyl) group at position 3 and a 2-methoxy-4-hydroxyphenyl moiety at position 3. The compound’s structure combines aromatic and heterocyclic components, which are common in bioactive molecules.
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-methoxy-4-[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H15N3O2/c1-10-5-3-4-6-12(10)16-17-15(18-19-16)11-7-8-13(20)14(9-11)21-2/h3-9,20H,1-2H3,(H,17,18,19) |
InChI Key |
RKAHHGRIQSPZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a carboxylic acid or its derivative.
Attachment of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst such as aluminum chloride.
Introduction of the Methoxy Group: The methoxy group can be added through a methylation reaction using methanol and a methylating agent like dimethyl sulfate.
Final Assembly: The final compound is obtained by coupling the triazole ring with the phenol ring through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Table 1: Key Functional Groups and Their Reactivity
| Functional Group | Reactivity Profile | Example Reactions |
|---|---|---|
| Phenolic -OH | Acidic proton (pKa ~10), participates in electrophilic substitution (e.g., nitration, sulfonation) and hydrogen bonding | Etherification, coordination with metal ions |
| Methoxy (-OCH₃) | Electron-donating group; resistant to nucleophilic substitution under mild conditions | Demethylation under strong acids (e.g., HBr/AcOH) |
| 1,2,4-Triazole | Aromatic heterocycle with two sp² nitrogen atoms; participates in coordination chemistry and cycloadditions | Metal complexation, Huisgen cycloaddition |
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenolic ring undergoes regioselective EAS. Nitration studies show preferential substitution at the para position relative to the methoxy group due to steric hindrance from the o-tolyl substituent.
Table 2: Nitration Reaction Data
| Conditions | Product | Yield (%) | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)-5-nitrophenol | 68 | >95% para |
Triazole Ring Reactions
The 1,2,4-triazole moiety exhibits dual reactivity:
-
Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-atom ligation. X-ray crystallography confirms a bidentate binding mode in Cu(II) complexes.
-
Cycloadditions : Participates in inverse electron-demand Diels-Alder reactions with strained dienophiles (e.g., norbornene derivatives) .
Biological Interactions
The compound’s bioactivity arises from targeted molecular interactions:
-
Enzyme inhibition : Binds to fungal cytochrome P450 lanosterol 14α-demethylase via hydrogen bonding (triazole N3) and hydrophobic interactions (o-tolyl group).
-
Antioxidant activity : Phenolic -OH donates hydrogen atoms to quench free radicals, with IC₅₀ = 12.4 μM in DPPH assays.
Figure 1: Proposed Binding Mode to Fungal Enzyme
textEnzyme Active Site │ ├─ Hydrogen bond: Triazole N3 → His374 ├─ π-π Stacking: o-Tolyl ↔ Phe506 └─ Hydrophobic Pocket: Methoxy group
Stability and Degradation
-
Photodegradation : UV irradiation (λ = 254 nm) in methanol leads to cleavage of the triazole ring, forming 2-methoxy-4-(o-tolylcarboxamide)phenol as the major degradation product .
-
Acidic hydrolysis : Prolonged exposure to HCl (6M) results in demethylation and triazole ring opening.
Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) for Triazole Derivatives
| Compound | Nitration | Cu(II) Complexation |
|---|---|---|
| 2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol | 1.2 × 10⁻³ | 8.9 × 10² |
| 5-(p-Tolyl)-4H-1,2,4-triazol-3-amine | 3.4 × 10⁻⁴ | 2.1 × 10² |
| Penconazole | 9.8 × 10⁻⁴ | 6.7 × 10² |
Data sourced from kinetic studies under standardized conditions.
Scientific Research Applications
2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound featuring a unique triazole structure and phenolic group. It consists of a methoxy group at the para position of a phenolic ring and a 1H-1,2,4-triazole moiety substituted with an ortho-tolyl group. This structural configuration contributes to its potential biological activities and chemical reactivity.
Synthesis
The synthesis of this compound typically involves reactions between specific precursors under controlled conditions. For example, it can be synthesized through the reaction of 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)ethanone in ethanol under reflux conditions. The resulting product is then purified through crystallization techniques to yield colorless crystals with a melting point of approximately 251 °C.
Potential Applications
Compounds containing triazole rings, including this compound, are known for their diverse biological activities. These compounds often exhibit antimicrobial properties and have been studied for their potential applications in agriculture as fungicides and herbicides. The presence of the methoxy and ortho-tolyl groups may enhance the bioactivity of this compound by facilitating interactions with biological targets.
Interaction studies involving this compound often focus on its binding affinity to specific biological targets. Research indicates that triazole derivatives can effectively bind to enzymes or receptors involved in disease processes, which could lead to therapeutic applications. Investigating these interactions is crucial for understanding the mechanism of action and optimizing efficacy against various biological targets.
Comparable Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Contains methoxy and triazole | Exhibits distinct anti-fungal properties |
| Penconazole | Triazole derivative | Recognized as an effective agricultural fungicide |
| Epoxiconazole | Triazole-based | Known for its high potency against specific fungal pathogens |
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Triazole Derivatives
The 1,2,4-triazole scaffold is widely utilized in medicinal chemistry. Key structural analogs include:
Key Observations :
- Bioactivity: Thiol/thione derivatives (e.g., ) exhibit antifungal activity (MIC: ≤4 mg/mL), whereas halogenated analogs (e.g., ) show potent antibacterial effects (MIC: 5.2–6.1 µM). The phenolic hydroxyl group in the target compound could improve solubility but may reduce membrane permeability compared to thiols .
Key Observations :
Key Observations :
- Potency: The target compound’s o-tolyl and phenolic groups may synergize for antistaphylococcal activity, though direct MIC data are lacking.
- Structural Determinants : Electron-withdrawing groups (e.g., fluoro in ) enhance antibacterial potency, while bulky substituents (e.g., o-tolyl) may improve target specificity .
Physicochemical and Spectral Properties
- Solubility : The methoxy and hydroxyl groups in the target compound likely improve aqueous solubility compared to purely aromatic analogs (e.g., ’s thione derivative) .
- Spectral Data : Similar compounds show characteristic NMR signals for triazole protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). IR spectra typically feature O–H (3200–3500 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
Biological Activity
2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol is a compound characterized by its unique triazole structure and phenolic group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. The structural configuration, which includes a methoxy group and an ortho-tolyl moiety, enhances its biological reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 281.31 g/mol. The compound features a triazole ring that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 1416347-64-2 |
| Melting Point | Approx. 251 °C |
Synthesis
The synthesis of this compound typically involves reactions between specific precursors under controlled conditions. A common method includes the reaction of 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)ethanone in ethanol under reflux conditions. The product is purified through crystallization techniques to yield colorless crystals.
Antimicrobial Properties
Research indicates that compounds containing triazole rings, including this compound, exhibit significant antimicrobial properties. These compounds have been explored for their potential applications in agriculture as fungicides and herbicides due to their ability to inhibit fungal growth.
Case Study: Antifungal Activity
In comparative studies, derivatives of triazoles have shown varying degrees of antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The presence of the methoxy and ortho-tolyl groups in this compound may enhance its bioactivity by facilitating interactions with biological targets .
The mechanism of action for triazole derivatives often involves binding to enzymes or receptors critical in disease processes. The interactions may include hydrogen bonding and π-π stacking with target biomolecules, which can modulate their activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Exhibits distinct antifungal properties |
| Penconazole | Recognized as an effective agricultural fungicide |
| Epoxiconazole | Known for high potency against specific fungal pathogens |
The unique combination of functional groups in this compound may enhance its biological activity compared to other triazole derivatives.
Q & A
Basic: What are the recommended synthetic routes for 2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl intermediates. A validated approach includes:
- Step 1: Reacting substituted o-tolyl precursors with thiosemicarbazides under reflux in propan-2-ol to form the triazole core .
- Step 2: Methoxylation via nucleophilic substitution or protecting-group strategies to introduce the 2-methoxy phenol moiety.
Optimization strategies:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) improve cyclization .
- Catalysis: Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time and improve yields .
- Monitoring: Use TLC/HPLC to track intermediates and minimize side products like hydrolyzed byproducts .
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Propan-2-ol, reflux, 4h | 68 | 92% |
| 2 | K₂CO₃, DMF, 80°C | 74 | 89% |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?
Answer:
Key techniques include:
- ¹H/¹³C NMR: Assign signals using 2D experiments (COSY, HSQC). For example, the o-tolyl protons appear as a multiplet (δ 6.8–7.3 ppm), while the triazole proton resonates near δ 8.2 ppm .
- Elemental Analysis: Verify stoichiometry (C, H, N, S). Discrepancies >0.3% indicate impurities; recrystallization or column chromatography is advised .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Common Ambiguities:
- Overlapping signals: Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to resolve splitting .
- Tautomerism in triazole: Dynamic NMR or X-ray crystallography can distinguish between 1H- and 4H-triazole tautomers .
Advanced: How can single-crystal X-ray diffraction resolve controversies regarding the compound’s molecular geometry?
Answer:
X-ray crystallography provides unambiguous proof of:
- Bond lengths/angles: Compare with DFT-optimized geometries to validate computational models .
- Tautomeric form: The triazole ring’s protonation state (1H vs. 4H) is resolved via hydrogen atom localization in Fourier maps .
Methodology:
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement: SHELXL (for small molecules) refines anisotropic displacement parameters. R-factors <0.05 indicate high accuracy .
- Handling twinning: SHELXD or PLATON can deconvolute twinned datasets .
Example Crystallographic Data:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R-factor | 0.037 |
| Mean C–C bond | 1.48 Å |
| Torsion angles | 178.5° (triazole) |
Advanced: What strategies exist for analyzing the compound’s supramolecular interactions via crystallographic data?
Answer:
- Hydrogen bonding: Identify O–H···N or N–H···O interactions using Mercury software. For example, phenol OH may donate to triazole N2 .
- π-π stacking: Measure centroid distances (<3.8 Å) between aromatic rings (e.g., o-tolyl and triazole) .
- Hirshfeld surfaces: Quantify contact contributions (e.g., H···H, C···H) to map packing motifs .
Advanced: How to design structure-activity relationship (SAR) studies for evaluating bioactivity?
Answer:
- Substituent variation: Synthesize analogs with modified o-tolyl (e.g., electron-withdrawing groups) or methoxy positions .
- In vitro assays: Test kinase inhibition (e.g., JNK) using ATP-competitive binding assays .
- Computational docking: Use AutoDock Vina to predict binding poses in active sites (e.g., NK-1 receptor) .
Example SAR Table:
| Analog | Substituent | IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 1 | -OCH₃ | 0.09 | -9.8 |
| 2 | -Cl | 0.15 | -8.5 |
Advanced: How to address contradictions in reported physical properties (e.g., melting points, solubility)?
Answer:
- Reproducibility checks: Validate purity via DSC (melting point ±2°C) and PXRD (crystalline phase matching) .
- Solubility profiling: Use shake-flask method in buffers (pH 1–7) and correlate with logP calculations (e.g., ACD/Labs) .
Advanced: What computational methods predict the compound’s reactivity and stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
